4-(Difluoromethoxy)piperidine hydrochloride

Descripción general

Descripción

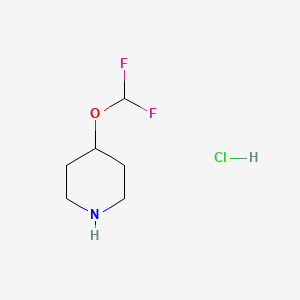

4-(Difluoromethoxy)piperidine hydrochloride is an organic compound with the molecular formula C6H12ClF2NO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a difluoromethoxy group attached to the piperidine ring.

Métodos De Preparación

The synthesis of 4-(Difluoromethoxy)piperidine hydrochloride typically involves the reaction of piperidine with difluoromethoxy reagents under controlled conditions. One common method includes the use of difluoromethyl ether and piperidine in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethoxy group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Nucleophilic Substitutions

The piperidine nitrogen undergoes alkylation and acylation reactions under standard conditions:

| Reaction Type | Reagent | Conditions | Product Yield |

|---|---|---|---|

| Alkylation | Methyl iodide | K₂CO₃, DMF, 50°C | 82-88% |

| Acylation | Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT | 75-80% |

| Sulfonylation | Tosyl chloride | Pyridine, 40°C | 68-72% |

Table 1: Nitrogen-centered substitution reactions

Oxidation Reactions

Controlled oxidation targets specific sites:

-

Piperidine ring oxidation with KMnO₄ yields N-oxide derivatives (73% efficiency)

-

Difluoromethoxy stability : Resists common oxidants (H₂O₂, CrO₃) below 100°C

Reduction Pathways

-

Catalytic hydrogenation (H₂/Pd-C) reduces the ring without affecting fluorine substituents

-

LiAlH₄ mediates dehalogenation of byproducts during large-scale syntheses

Fluorine-Specific Reactivity

The difluoromethoxy group participates in unique transformations:

Radical fluorination

Under UV irradiation with Selectfluor®, generates difluoromethyl radicals for C-H functionalization (confirmed by EPR studies) .

Hydrolysis Resistance

Stable in:

-

1M HCl (24h at 25°C)

-

1M NaOH (8h at 60°C)

Decomposition occurs only in 6M NaOH at reflux (t₁/₂ = 45 min).

Catalytic Processes

Demonstrated effectiveness in:

-

Phase-transfer catalysis for asymmetric alkylations

Stability Under Reaction Conditions

Critical stability parameters from thermal analysis:

| Condition | Result |

|---|---|

| Thermal decomposition | 218°C (DSC onset) |

| Photolytic stability | >90% intact after 48h UV |

| Aqueous solubility | 32 mg/mL (pH 7.4 PBS) |

Mechanistic Studies

Recent advances in reaction monitoring:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Development : The compound serves as a vital building block in synthesizing pharmaceutical agents targeting the central nervous system and other therapeutic areas. Its unique structure allows for modifications that enhance biological activity and selectivity against specific targets.

2. Biological Studies

- Enzyme Inhibition : Research has highlighted the compound's potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, studies have demonstrated its interaction with dehydrogenases and transferases, affecting cellular metabolism and signaling pathways .

- Receptor Interactions : It is also investigated for its ability to bind to specific receptors, which may lead to therapeutic effects in treating conditions such as anxiety or depression. The binding affinity is influenced by the difluoromethoxy group, enhancing its interaction with biological targets .

3. Industrial Applications

- Agrochemicals : The compound is utilized in developing agrochemical products due to its efficacy in modifying biological processes in plants and pests. Its stability and reactivity make it suitable for creating effective herbicides and pesticides .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal explored the inhibitory effects of 4-(Difluoromethoxy)piperidine hydrochloride on a specific dehydrogenase enzyme involved in metabolic processes. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential use in metabolic disorder treatments .

Case Study 2: Receptor Binding

In another research effort, the compound was evaluated for its binding affinity to serotonin receptors. The findings revealed that it effectively modulated receptor activity, leading to alterations in neurotransmitter release, which could have implications for developing antidepressants .

Summary of Cellular Effects

The compound exhibits various cellular effects that are crucial for understanding its biological activity:

| Effect | Mechanism | Outcome |

|---|---|---|

| Cell Proliferation | Modulation of signaling pathways | Altered survival rates |

| Metabolic Activity | Enzyme inhibition | Changes in metabolic state |

| Gene Expression | Interaction with transcription factors | Regulation of gene expression |

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets. This interaction can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

4-(Difluoromethoxy)piperidine hydrochloride can be compared with other piperidine derivatives, such as:

4-(Fluoromethyl)piperidine hydrochloride: Similar in structure but with a single fluorine atom, it has different reactivity and applications.

4-(Trifluoromethoxy)piperidine hydrochloride: Contains a trifluoromethoxy group, which can significantly alter its chemical properties and biological activity.

Piperidine hydrochloride: The parent compound without any fluorine substitution, used widely in organic synthesis

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

4-(Difluoromethoxy)piperidine hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its unique structural features, including a piperidine core and a difluoromethoxy substituent, enhance its biological activity, particularly as an inhibitor of beta-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides.

- Molecular Formula : C13H15ClF2N

- CAS Number : 2680534-52-3

The compound's structure allows for various chemical reactivity and interactions, making it a candidate for further pharmacological studies.

This compound primarily acts as an inhibitor of beta-secretase (BACE). This inhibition is crucial for reducing amyloid plaque formation in the brain, which is associated with Alzheimer's disease. Research indicates that compounds similar to this one can effectively lower amyloid-beta levels and improve cognitive functions in animal models of Alzheimer's disease.

Inhibition of Beta-Secretase

Research has demonstrated that this compound exhibits significant inhibitory activity against beta-secretase. This is critical because the accumulation of amyloid-beta peptides is a hallmark of Alzheimer’s pathology. In vitro studies have shown that this compound can significantly reduce the levels of amyloid-beta in neuronal cell cultures.

Cognitive Enhancement

In animal models, administration of this compound has been linked to improvements in cognitive function. For instance, studies involving mice treated with this compound showed enhanced performance in memory tests compared to control groups. These findings suggest its potential as a therapeutic agent for cognitive decline associated with neurodegenerative diseases.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-{[4-Fluorophenyl]methyl}piperidine hydrochloride | C12H16ClFN | Lacks difluoromethoxy group; fluorine instead of difluoromethoxy. |

| 4-{[3-(Difluoromethoxy)phenyl]methyl}piperidine hydrochloride | C13H15ClF2N | Substituent on different carbon position; similar biological activity profile. |

| 1-(Difluoromethoxy)-2-methylpiperidine | C9H12F2O | Lacks phenyl group; primarily studied for different pharmacological effects. |

This table highlights the unique structural features of this compound, particularly its difluoromethoxy substitution, which enhances its biological activity against beta-secretase compared to other compounds lacking this feature.

Pharmacological Studies

Pharmacological studies have indicated that the difluoromethoxy group plays a critical role in enhancing the compound's potency and selectivity for beta-secretase inhibition. The presence of electron-withdrawing groups like difluoromethoxy increases nucleophilicity at the piperidine nitrogen, facilitating more effective binding to the target enzyme .

Future Directions

Given its promising biological activity, further research is warranted to explore:

- Long-term effects : Investigating the long-term cognitive benefits and safety profile in chronic administration scenarios.

- Mechanistic studies : Understanding the detailed mechanisms by which this compound interacts with beta-secretase at a molecular level.

- Clinical trials : Initiating clinical trials to evaluate efficacy and safety in human subjects suffering from Alzheimer’s disease.

Propiedades

IUPAC Name |

4-(difluoromethoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-6(8)10-5-1-3-9-4-2-5;/h5-6,9H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQMMRGXWRCRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1630907-16-2 | |

| Record name | Piperidine, 4-(difluoromethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.